

# discovery of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

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## Compound of Interest

Compound Name: 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Cat. No.: B147264

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An in-depth technical guide on the discovery and application of **2-(4-Pentynyloxy)tetrahydro-2H-pyran**.

## Introduction

**2-(4-Pentynyloxy)tetrahydro-2H-pyran** is a heterocyclic compound that serves as a crucial building block in organic synthesis. Its structure, featuring a terminal alkyne and a tetrahydropyranyl (THP) ether, makes it a versatile intermediate for the introduction of a protected hydroxylated five-carbon chain. This guide provides an in-depth overview of its chemical properties, synthesis, and its significant role as a reagent in the synthesis of bioactive molecules.

## Physicochemical Properties

The key physicochemical properties of **2-(4-Pentynyloxy)tetrahydro-2H-pyran** are summarized in the table below.

| Property                              | Value  |
|---------------------------------------|--|
| Molecular Formula                     | C <sub>10</sub> H <sub>16</sub> O <sub>2</sub> |
| Molecular Weight                      | 168.23 g/mol                                   |
| CAS Number                            | 62992-46-5                                     |
| Appearance                            | Colorless to pale yellow liquid[1]             |
| Boiling Point                         | 40-45 °C at 0.03 mmHg[2][3]                    |
| Density                               | 0.968 g/mL at 25 °C[3]                         |
| Refractive Index (n <sub>20/D</sub> ) | 1.4570[3]                                      |
| Solubility                            | Soluble in organic solvents[1]                 |

## Experimental Protocols

### Synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

The synthesis of **2-(4-Pentynyloxy)tetrahydro-2H-pyran** is achieved through the protection of the hydroxyl group of 4-pentyn-1-ol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction forms a tetrahydropyranyl (THP) ether, which is stable under various reaction conditions but can be easily removed with dilute acid.[4][5]

Materials:

- 4-pentyn-1-ol
- 3,4-dihydro-2H-pyran (DHP)
- Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)[3]
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or other anhydrous aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator

#### Procedure:

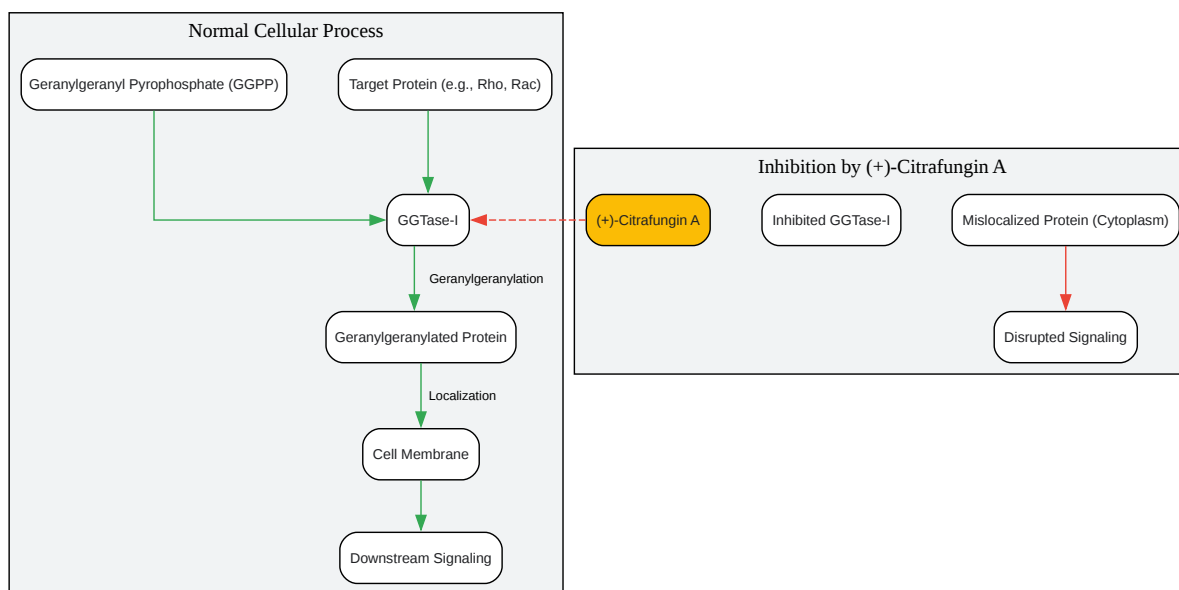
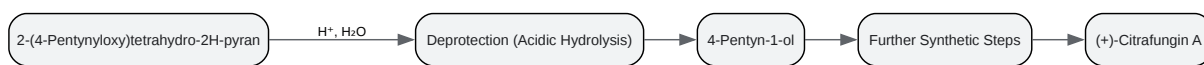
- To a stirred solution of 4-pentyn-1-ol (1.0 equivalent) in anhydrous dichloromethane at 0 °C in a round-bottom flask is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.05 equivalents).<sup>[3]</sup>
- 3,4-dihydro-2H-pyran (1.2-1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.
- The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
- The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel to afford pure **2-(4-Pentynyloxy)tetrahydro-2H-pyran**.

## Applications in Synthesis

**2-(4-Pentynyloxy)tetrahydro-2H-pyran** is a key intermediate in the total synthesis of (+)-Citrafungin A.<sup>[2][6]</sup> (+)-Citrafungin A is a natural product that exhibits antifungal activity and acts as an inhibitor of geranylgeranyltransferase (GGTase).<sup>[2][6]</sup>

## Synthesis Workflow of (+)-Citrafungin A

The synthesis of (+)-Citrafungin A utilizes **2-(4-Pentynyloxy)tetrahydro-2H-pyran** as a precursor to introduce a specific carbon chain into the final molecule. The workflow involves several key steps, including the deprotection of the THP ether and subsequent transformations of the alkyne and alcohol functionalities.



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